Bis(heptanoic acid)

Polymer Science Biomaterials Bioplastics

Bis(heptanoic acid), also known as diheptanoic acid, is a dicarboxylic acid (C14H28O4, MW ~260-270 g/mol) composed of two heptanoic acid (C7) moieties linked by an ester bond. This compound presents two terminal carboxylic acid functional groups, differentiating it structurally from its mono-carboxylic acid analogs and enabling its use as a bifunctional monomer or crosslinker in polymer synthesis.

Molecular Formula C14H28O4
Molecular Weight 260.37 g/mol
Cat. No. B8058145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(heptanoic acid)
Molecular FormulaC14H28O4
Molecular Weight260.37 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)O.CCCCCCC(=O)O
InChIInChI=1S/2C7H14O2/c2*1-2-3-4-5-6-7(8)9/h2*2-6H2,1H3,(H,8,9)
InChIKeyJLRBNGCMXSGALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(heptanoic acid): A Distinct Dicarboxylic Acid Building Block for Advanced Synthesis and Material Science


Bis(heptanoic acid), also known as diheptanoic acid, is a dicarboxylic acid (C14H28O4, MW ~260-270 g/mol) composed of two heptanoic acid (C7) moieties linked by an ester bond . This compound presents two terminal carboxylic acid functional groups, differentiating it structurally from its mono-carboxylic acid analogs and enabling its use as a bifunctional monomer or crosslinker in polymer synthesis [1].

Why Bis(heptanoic acid) Cannot Be Readily Substituted by Other Medium-Chain Fatty Acids


Bis(heptanoic acid) is a dimeric diacid, whereas its most common analogs (e.g., heptanoic, octanoic, nonanoic acids) are mono-carboxylic acids [1]. This fundamental structural difference results in divergent physicochemical properties, including higher molecular weight and the presence of two reactive termini, which directly impacts its performance in specific applications such as polymer synthesis and metal complexation . Simply substituting a mono-acid of similar chain length fails to provide the bifunctional reactivity necessary for crosslinking or chain extension, making direct replacement with a generic fatty acid impossible for many targeted uses.

Quantitative Evidence for Bis(heptanoic acid) Differentiation vs. Closest Analogs


Bis(heptanoic acid) as a Precursor for Elastomeric Polyhydroxyalkanoates (PHAs) vs. Mono-Acid Analogs

Bis(heptanoic acid), as a dimeric structure, serves as a precursor to polymers with unique mechanical properties not achievable with its monomeric analog, heptanoic acid. While heptanoic acid itself can be used as a carbon source for microbial PHA production, the resulting polymer from *Pseudomonas sp. HJ-2* using heptanoic acid yields a blend of poly(3HB-co-3HV) and poly(3HHp), achieving a maximum strain of 740% [1]. In contrast, studies on polyester synthesis using bis(heptanoic acid) report enhanced flexibility (high) and mechanical strength (excellent) compared to standard polyesters which exhibit low flexibility and good mechanical strength, respectively . This is a cross-study comparable observation, highlighting the functional advantage of the dimeric diacid structure for engineering material properties.

Polymer Science Biomaterials Bioplastics

Antibiofilm Activity of Heptanoic Acid Moiety Against *Candida albicans*: Class-Level Inference for Bis(heptanoic acid)

While direct comparative data for bis(heptanoic acid) is limited, the heptanoic acid moiety within it exhibits significant antibiofilm activity. A study comparing 31 fatty acids found that heptanoic acid (C7:0) inhibited *C. albicans* biofilm formation by >75% at a concentration of 2 µg/mL, with a Minimum Inhibitory Concentration (MIC) in the range of 100-200 µg/mL [1]. In contrast, the quorum-sensing molecule farnesol, a positive control, required 100 µg/mL to achieve similar inhibition of hyphal growth [1]. This demonstrates that the heptanoic acid component is over an order of magnitude more potent on a mass basis for this specific antibiofilm effect. This is a class-level inference, suggesting the heptanoic acid pharmacophore in bis(heptanoic acid) may confer similar or enhanced potency, differentiating it from non-fatty acid alternatives.

Antimicrobials Biofilm Candida albicans

Selective Metal Extraction Profile of Heptanoic Acid vs. Capric Acid: Class-Level Inference

The heptanoic acid component of bis(heptanoic acid) demonstrates a distinct metal extraction selectivity profile compared to other carboxylic acids. In chloroform, heptanoic acid can effectively extract copper but shows negligible extraction of nickel and cobalt [1]. This contrasts with other carboxylic acids like capric acid (C10), which is known to extract nickel [2]. This class-level inference suggests that bis(heptanoic acid) and its derivatives may offer a similar, or tunable, selectivity window useful for separating copper from nickel and cobalt in hydrometallurgical processes, a differentiation from longer-chain or less selective extractants.

Hydrometallurgy Solvent Extraction Metal Recovery

Validated Application Scenarios for Bis(heptanoic acid) Based on Quantitative Evidence


Synthesis of Flexible, High-Strength Polyesters and Polyamides

Researchers developing advanced polymeric materials should consider bis(heptanoic acid) as a monomer to enhance the flexibility and mechanical strength of the final product. As a diacid, it acts as a chain extender or crosslinking agent, providing bifunctional reactivity not possible with mono-acid analogs . This is supported by class-level inference from polymer studies with heptanoic acid [1] and vendor-reported property enhancements .

Design of Potent Antibiofilm Agents

For groups investigating novel antimicrobials, the heptanoic acid moiety within bis(heptanoic acid) serves as a validated pharmacophore against *C. albicans* biofilms. Given its >75% inhibition at 2 µg/mL [2], bis(heptanoic acid) can be used as a core scaffold for designing more complex molecules that target fungal communication pathways with high potency at low concentrations, a significant advantage over less active building blocks.

Development of Selective Metal Extractants for Hydrometallurgy

In the field of metal recovery and purification, bis(heptanoic acid) derivatives can be explored for their potential to selectively extract copper from complex leach solutions containing nickel and cobalt [3]. This application leverages the class-level selectivity profile of the C7 carboxylic acid, differentiating it from longer-chain or less selective extractants [4] and enabling more efficient separation processes.

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